molecular formula C20H22O3 B14254357 Benzyl 4-[(hex-5-en-1-yl)oxy]benzoate CAS No. 313066-46-5

Benzyl 4-[(hex-5-en-1-yl)oxy]benzoate

Cat. No.: B14254357
CAS No.: 313066-46-5
M. Wt: 310.4 g/mol
InChI Key: GTWRIVQBNJUKCH-UHFFFAOYSA-N
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Description

Benzyl 4-[(hex-5-en-1-yl)oxy]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyl group attached to a benzoate moiety, with a hex-5-en-1-yloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-[(hex-5-en-1-yl)oxy]benzoate typically involves the esterification of 4-hydroxybenzoic acid with benzyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate ester, which is then reacted with hex-5-en-1-ol under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-[(hex-5-en-1-yl)oxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or benzoate moieties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted benzoates or benzyl derivatives.

Scientific Research Applications

Benzyl 4-[(hex-5-en-1-yl)oxy]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzyl 4-[(hex-5-en-1-yl)oxy]benzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its ester group allows it to participate in hydrolysis reactions, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

    Benzyl benzoate: An ester of benzyl alcohol and benzoic acid, used in similar applications but with different properties.

    Hexyl benzoate: Another benzoate ester with a hexyl group, differing in its chemical structure and reactivity.

Uniqueness: Benzyl 4-[(hex-5-en-1-yl)oxy]benzoate is unique due to its specific substituents, which confer distinct chemical and physical properties

Properties

CAS No.

313066-46-5

Molecular Formula

C20H22O3

Molecular Weight

310.4 g/mol

IUPAC Name

benzyl 4-hex-5-enoxybenzoate

InChI

InChI=1S/C20H22O3/c1-2-3-4-8-15-22-19-13-11-18(12-14-19)20(21)23-16-17-9-6-5-7-10-17/h2,5-7,9-14H,1,3-4,8,15-16H2

InChI Key

GTWRIVQBNJUKCH-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCOC1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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